![molecular formula C8H10F2N2O2 B2791947 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823442-10-9](/img/structure/B2791947.png)
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Structure : It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, it mimics similar-substituted pyrazole carboxamides. Key synthesis methods include the van Leusen pyrrole synthesis and the halogen dance reaction . These approaches enable the preparation of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .
Molecular Structure Analysis
The molecular structure of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid comprises a pyrazole ring with the difluoromethyl group (CF2H), a methyl group (CH3), and a carboxylic acid group (COOH) strategically positioned .
Chemical Reactions Analysis
This compound is an intermediate for the synthesis of several fungicides. It acts by inhibiting succinate dehydrogenase (SDH) , a crucial enzyme in the tricarboxylic acid (TCA) cycle. SDHIs (complex II inhibitors) are widely used in agriculture to combat various phytopathogens .
Physical And Chemical Properties Analysis
Mechanism of Action
Future Directions
: Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatshefte für Chemie - Chemical Monthly, 149(5), 791–799. Link : Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link : MDPI. (2015). Synthesis, Antifungal Activity and Docking Studies of New Pyrazole-4-carboxamide Derivatives. Molecules, 20(5), 8395–8410. Link : De Gruyter. (2019). Crystal structure and molecular docking studies of new pyrazole-4-carboxamide derivatives. [Link]
properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-8(2,7(13)14)12-4-3-5(11-12)6(9)10/h3-4,6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSUNCUIOBJERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

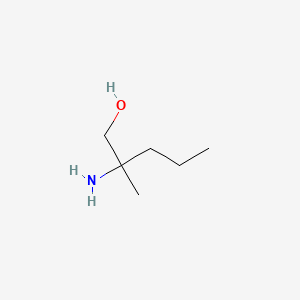
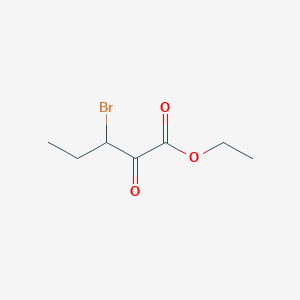

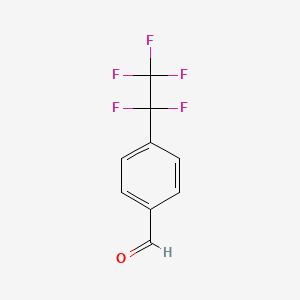
![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
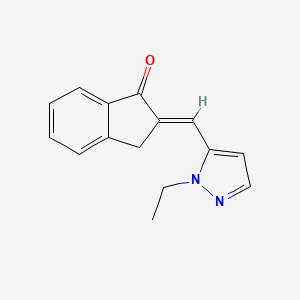
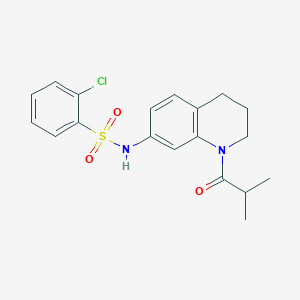
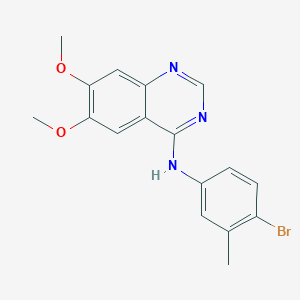
![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)